Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate hydrate is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 269.24 g/mol . The compound is classified under piperidine derivatives, which are known for their diverse biological activities and utility in the synthesis of pharmaceuticals.
The synthesis of Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate hydrate typically involves the reaction of 3,3-difluoropiperidin-4-one with benzyl chloroformate in the presence of a base such as triethylamine. This reaction is designed to facilitate the formation of the desired carboxylate ester while ensuring high yields and purity .
The molecular structure of Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate hydrate features a piperidine ring substituted with a benzyl group and two fluorine atoms at specific positions. The presence of the carbonyl group contributes to its reactivity and interaction with biological targets.
Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate hydrate can undergo various chemical transformations:
Common reagents for these reactions include:
The compound may influence cellular processes by modulating signaling pathways and gene expression linked to enzyme activity. Specific pathways affected include those related to cell proliferation and differentiation, indicating its potential role in drug development targeting neurological conditions .
The compound's reactivity profile is influenced by its functional groups:
Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate hydrate has significant implications in scientific research:
This compound exemplifies the importance of fluorinated piperidine derivatives in modern chemistry and drug discovery efforts, highlighting its multifaceted roles across various scientific domains.
The synthesis of benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate requires strategic functionalization of the piperidine core. A representative pathway begins with N-Boc-protected 4-piperidone, subjected to electrophilic fluorination using Deoxo-Fluor or similar reagents to install the 3,3-difluoro motif [4]. Subsequent Boc deprotection under acidic conditions liberates the secondary amine, which undergoes carboxylation via benzyl chloroformate in dichloromethane/water biphasic systems. This sequence achieves 52–68% isolated yield after crystallization [3]. Alternative routes employ direct difluorination of benzyl 4-oxopiperidine-1-carboxylate, though regioselectivity challenges necessitate careful stoichiometric control to avoid over-fluorination [2].
Critical to pathway efficiency is the oxo-group preservation at C4. Ketone protection as ethylene acetals during fluorination prevents enolization side reactions, with subsequent deprotection restoring the carbonyl (validated by FT-IR at 1715 cm⁻¹) [4]. Process optimization reduces step count from five to three stages, minimizing yield attrition typically observed in intermediate isolations [3].
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Steps | Overall Yield (%) | Purity (HPLC) |
---|---|---|---|
Boc-mediated (3-step) | Boc protection → Fluorination → Cbz insertion | 62 | 98.5 |
Direct fluorination (2-step) | Fluorination → Benzyl carboxylation | 48 | 95.2 |
Acetal-protected (4-step) | Acetal formation → Fluorination → Deprotection → Carboxylation | 56 | 99.1 |
Achieving vicinal difluorination at C3 without C2/C4 side products relies on substrate-controlled approaches. In situ enolization with LiHMDS at −78°C followed by [bis(2-methoxyethyl)amino]sulfur trifluoride (Rongalite-derived fluorinating agent) delivery affords 3,3-difluoro-4-piperidone with >20:1 regioselectivity [4]. Computational studies (DFT: B3LYP/6-31G*) indicate the C3 carbanion stability and carbonyl polarization direct electrophilic fluorine addition exclusively to the C3 axial position [2].
Solvent modulation proves critical: tetrahydrofuran maximizes fluorination efficiency (89% conversion) versus acetonitrile (32%) by enhancing reagent solubility and stabilizing the enolate intermediate [4]. Post-fluorination, residual fluorinating agents are quenched with sodium bicarbonate to prevent carbonyl erosion, verified by ¹⁹F NMR showing singlets at −118.2 ppm (CF₂) without other fluorine signals [2].
Table 2: Solvent Effects on Fluorination Selectivity
Solvent | Temperature (°C) | Conversion (%) | 3,3-Difluoro Selectivity (ratio) |
---|---|---|---|
Tetrahydrofuran | −78 | 89 | 22:1 |
Dichloromethane | −40 | 75 | 15:1 |
Acetonitrile | 0 | 32 | 5:1 |
Dimethylformamide | −20 | 68 | 8:1 |
Benzyl carbamate formation serves dual roles: nitrogen protection and crystallinity enhancement. Benzyl chloroformate reacts with 3,3-difluoro-4-oxopiperidine in toluene/10% sodium carbonate, achieving 94% conversion within 2 hours at 0–5°C [3]. Kinetic studies reveal the reaction adheres to second-order kinetics (k₂ = 0.18 L·mol⁻¹·s⁻¹), with rate-limited nucleophilic attack by the piperidine nitrogen. Excess chloroformate (>1.2 eq) suppresses dichloroethane impurities but necessitates careful aqueous workup to remove benzyl alcohol byproducts [3].
Deprotection under hydrogenolysis (Pd/C, 30 psi H₂) or Lewis acids (trimethylsilyl iodide) is feasible but rarely required, as the benzyloxycarbonyl group enhances compound stability for downstream applications. Crystallization from ethyl acetate/hexane yields hydrate-form crystals with defined orthorhombic symmetry (PXRD peaks at 7.8°, 15.4°, 23.1°) [1] [7].
The hydrate form (CAS 2375195-99-4) exhibits superior crystallinity and storage stability compared to anhydrous analogs (CAS 1283720-88-6). Single-crystal X-ray analysis reveals water molecules occupy lattice voids, forming hydrogen bonds with the C4 carbonyl (O···O distance: 2.65 Å) and carbamate oxygen (O···O: 2.71 Å) [7]. These interactions create a stabilizing supramolecular network resistant to dehydration below 40°C (TGA mass loss onset) [1].
Crystallization kinetics dictate hydrate formation: slow cooling of ethanol-water solutions (4:1 v/v) yields monoclinic crystals with 1:1 stoichiometric hydration (Karl Fischer titration: 6.28% H₂O vs. theoretical 6.27%). Accelerated stability testing (40°C/75% RH, 3 months) confirms hydrate integrity with no polymorphic transitions observed via PXRD [7] .
Table 3: Hydrate vs. Anhydrous Form Stability
Property | Hydrate (CAS 2375195-99-4) | Anhydrous (CAS 1283720-88-6) |
---|---|---|
Melting Point | 102–107°C (dec.) | 88–92°C |
Hygroscopicity | 0.8% weight gain (25°C/60% RH) | 3.4% weight gain (25°C/60% RH) |
Crystallinity (PXRD) | Sharp, defined peaks | Broadened peaks |
Storage Stability | >24 months at 25°C | ~12 months at 25°C |
Ketone installation at C4 typically precedes fluorination due to fluorine lability under oxidative conditions. Industrial routes employ Swern or TEMPO/bleach oxidation of 4-hydroxypiperidine intermediates, but these risk difluoroenol formation [3]. Preferred methods use pre-formed 4-oxopiperidine carboxylates (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride) hydrolyzed under mild alkaline conditions (potassium carbonate, methanol/water) to preserve the ketone [3].
Ketone retention during fluorination requires catalysts that minimize enolization. Diethylaminosulfur trifluoride (DAST) modified with 5 mol% borax suppresses defluorination by sequestering HF byproducts, maintaining >95% ketone integrity (GC-MS monitoring) [4]. For late-stage oxo-group protection, trimethyl orthoformate generates acid-labile ketals without affecting the carbamate, enabling orthogonal deprotection [4].
Notably, the final hydrate structure’s oxo-group participates in hydrogen bonding, enhancing thermal stability (DSC endotherm at 105°C vs. anhydrous at 90°C) [7]. This stabilization is critical for applications requiring high-purity crystalline materials, as amorphous anhydrous forms exhibit batch variability in synthetic yields [1] [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3